Product packaging for Sirt2-IN-1(Cat. No.:)

Sirt2-IN-1

Número de catálogo: B2845201
Peso molecular: 557.7 g/mol
Clave InChI: YWLNYZXFIAFWSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Product Overview Sirt2-IN-1 (Compound 9) is a potent and selective sirtuin 2 (SIRT2) inhibitor with an IC50 value of 163 nM . This cell-permeable compound is provided as a white to off-white solid powder with a purity of ≥98% and is intended for research purposes only . Research Applications and Value SIRT2 is a NAD+-dependent deacetylase that plays a wide-ranging regulatory role in many physiological and pathological processes, including cell cycle progression, metabolism, and genomic stability . Its dysregulation is closely associated with the development of cancer, neurodegenerative diseases, diabetes, and cardiovascular diseases . This compound enables researchers to probe these complex pathways by selectively inhibiting SIRT2's deacetylase activity. In neurological research, SIRT2 has been identified as a potential therapeutic target. While its role is complex and context-dependent, SIRT2 inhibition has been shown to protect neurons from toxicity and can improve cognitive impairment in animal models of neurodegenerative diseases . In cancer research, SIRT2 can act as both an oncogene and a tumor suppressor, making tools like this compound vital for understanding its function in different malignancies . Mechanism of Action this compound functions by antagonizing SIRT2's deacetylase activity. SIRT2 mediates post-translational modifications on a plethora of protein targets by removing acyl groups from lysine residues, a reaction that requires NAD+ as a cofactor . By inhibiting this activity, this compound allows researchers to study the effects of increased acetylation states of SIRT2 substrates, such as α-tubulin, which is crucial for cytoskeletal dynamics . Key Specifications • CAS Number: 1862238-00-3 • Molecular Formula: C₂₈H₂₇N₇O₂S₂ • Molecular Weight: 557.69 g/mol • Solubility: Soluble in DMSO (approx. 150 mg/mL) Usage and Handling This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27N7O2S2 B2845201 Sirt2-IN-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[5-[[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]methyl]-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O2S2/c1-19-11-20(2)31-28(30-19)38-18-26(36)32-27-29-14-25(39-27)13-22-9-6-10-24(12-22)37-17-23-16-35(34-33-23)15-21-7-4-3-5-8-21/h3-12,14,16H,13,15,17-18H2,1-2H3,(H,29,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNYZXFIAFWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Sirt2 Modulation by Small Molecule Inhibitors

Structural Basis of SIRT2-Inhibitor Interactions

The catalytic core of SIRT2, shared among sirtuin family members, consists of a larger Rossmann fold domain responsible for NAD⁺ binding and a smaller domain containing a structural zinc ion. ontosight.ai These domains form a groove where the NAD⁺ cofactor and the acetylated lysine (B10760008) substrate bind. ontosight.ai The active site of SIRT2 can be further delineated into distinct regions, including the NAD⁺-binding site (composed of A, B, and C pockets), a selectivity pocket, and an acetyl-lysine binding tunnel (also referred to as the extended C-site or hydrophobic tunnel). ontosight.airesearchgate.net

Crystal structure analyses of SIRT2, both in its apo form and in complex with ligands, have provided significant insights into the molecular details of inhibitor binding. researchgate.netontosight.ai These structures reveal how inhibitors can occupy specific pockets within the active site, influencing enzyme activity. For instance, some inhibitors are known to bind within the hydrophobic tunnel, a region that accommodates the acyl chain of the substrate. ontosight.airesearchgate.net The binding of inhibitors in this pocket can induce conformational changes or directly block substrate access. ontosight.ai

Allosteric Modulation and Partial Inhibition by SIRT2-Targeting Compounds

Beyond direct competition for the substrate or cofactor binding sites, some small molecule inhibitors modulate SIRT2 activity through allosteric mechanisms. Allosteric inhibitors bind to a site distinct from the active site, inducing conformational changes that affect the enzyme's catalytic efficiency or substrate binding affinity.

Research on several SIRT2 inhibitors, including FLS-359, AGK2, and SirReal2, indicates that they function as allosteric partial inhibitors. These compounds primarily occupy the EC/selectivity pockets of SIRT2. This allosteric binding allows NAD⁺ to still bind to its site and an acetyl peptide to occupy the acyl lysine binding pocket, but the catalytic reaction proceeds at a reduced rate. This observation of residual activity at saturating inhibitor concentrations is consistent with partial inhibition.

The partial nature of inhibition observed with some SIRT2 modulators may offer therapeutic advantages. For example, in the context of antiviral therapy, partial inhibition could potentially inhibit intracellular pathogens while minimizing toxicity to host cells that might result from complete enzyme ablation. Kinetic studies and structural comparisons between inhibitor-bound and apo forms of SIRT2 support an allosteric binding mechanism for some compounds, involving conformational changes in the enzyme.

While the specific mechanism (competitive, non-competitive, or allosteric; full or partial inhibition) of Sirt2-IN-1 has not been detailed in the consulted literature, the existence of allosteric and partial inhibitors among other SIRT2-targeting compounds highlights the complexity of SIRT2 modulation and suggests that similar mechanisms could be at play for other inhibitors.

Acyl-Substrate Selectivity of SIRT2 Modulators

SIRT2 is known to catalyze the removal of not only acetyl groups but also longer-chain acyl modifications from lysine residues. researchgate.netunas.ac.id Studies have shown that SIRT2 exhibits a preference for long-chain acyl groups (C₆–C₁₆) in vitro. researchgate.netunas.ac.id This broad substrate scope adds another layer of complexity to SIRT2 function and its modulation by small molecules.

Interestingly, some SIRT2 inhibitors demonstrate selectivity not just between sirtuin isoforms but also between different acyl substrates of SIRT2. For example, compounds like FLS-359 and AGK2 have been shown to inhibit SIRT2's deacetylase activity but not its demyristoylation activity. This acyl-substrate selectivity is consistent with structural modeling which suggests that while SIRT2 can accommodate both an acetyl group and inhibitors like FLS-359, the binding of a longer myristoyl group might displace the inhibitor.

This substrate selectivity implies that different inhibitors may affect distinct downstream pathways regulated by SIRT2, depending on which deacylation activities are preferentially inhibited. Genetic knockdown or knockout studies, which eliminate all enzyme activities, may therefore yield different biological outcomes compared to treatment with inhibitors that exhibit acyl-substrate selectivity.

The acyl-substrate selectivity profile of this compound has not been reported in the consulted sources. However, given that other SIRT2 inhibitors show differential activity towards various acyl modifications, investigating the substrate selectivity of this compound would be important for fully understanding its biological effects.

Summary of SIRT2 Inhibitor Properties (Illustrative Examples)

CompoundSIRT2 IC₅₀ (nM)Proposed MechanismAcyl-Substrate SelectivityPubChem CID
This compound163 sigmaaldrich.comNot explicitly statedNot explicitly statedNot available
AGK2~3000Allosteric PartialDeacetylation > Demyristoylation2130404
FLS-359~3000Allosteric PartialDeacetylation > DemyristoylationNot available
SirReal20.96 - 20.02 µMAllosteric PartialDeacetylation > DemyristoylationNot available
Compound 13Potent ontosight.aiBinds induced hydrophobic pocket ontosight.aiNot explicitly statedNot available
Compound 36 (KPM-2)55 researchgate.netMechanism-based inactivator, occupies multiple sites researchgate.netNot explicitly statedNot available*

*PubChem CID not found in the consulted sources for this specific compound.

Sirt2 S Role in Cellular Homeostasis and Stress Responses

Regulation of Cell Cycle Progression and Genomic Stability by SIRT2

SIRT2 is recognized for its significant involvement in regulating cell cycle progression and maintaining genomic stability. It is found in the nucleus during the cell cycle, particularly enriched during mitosis uniprot.orgfrontiersin.org. SIRT2's deacetylase activity targets both histones and non-histone proteins crucial for cell division.

A key substrate of SIRT2 in this context is histone H4 at lysine (B10760008) 16 (H4K16Ac) mdpi.comuniprot.orgembopress.org. Deacetylation of H4K16 by SIRT2 is important for proper chromatin condensation and has been linked to regulating the methylation status of histone H4 at lysine 20 (H4K20), which is critical for preventing genomic instability during mitosis uniprot.orgembopress.org. Studies using SIRT2-deficient cells have shown increased levels of H4K16Ac during mitosis and defects in chromosome segregation frontiersin.orgembopress.org.

SIRT2 also influences the activity of the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase complex essential for progression through mitosis uniprot.orgnih.govaacrjournals.org. By deacetylating APC/C coactivators like CDC20 and FZR1, SIRT2 positively regulates APC/C activity, thereby promoting proper mitotic progression uniprot.orgnih.gov. Inhibition or loss of SIRT2 can lead to defects in mitotic checkpoints, potentially contributing to genomic instability frontiersin.orgembopress.orgnih.govrupress.org. For instance, SIRT2 has been shown to prevent precocious mitotic entry in response to microtubule stress uniprot.orgfrontiersin.org.

Research has indicated that SIRT2 can act as a tumor suppressor, and its downregulation has been observed in certain cancers nih.govrupress.org. The genomic instability resulting from aberrant SIRT2 function in cell cycle regulation is considered a potential mechanism contributing to tumorigenesis nih.gov.

Involvement of SIRT2 in Microtubule Dynamics and Cytoskeletal Regulation

SIRT2 is a prominent α-tubulin deacetylase, primarily localized with microtubules in the cytoplasm mdpi.complos.orguniprot.orgnih.govnih.govaacrjournals.orgfrontiersin.org. Microtubules are essential components of the cytoskeleton, involved in various cellular processes including cell shape, motility, intracellular transport, and cell division frontiersin.org. The acetylation status of α-tubulin, particularly at lysine 40, is known to influence microtubule stability and function mdpi.comnih.gov.

SIRT2's deacetylation of α-tubulin at lysine 40 impacts microtubule dynamics mdpi.comuniprot.orgnih.govfrontiersin.org. Inhibition of SIRT2 activity leads to increased α-tubulin acetylation, which is generally associated with increased microtubule stability mdpi.comrupress.org. This modulation of microtubule dynamics by SIRT2 is crucial for processes like neuronal motility, neurite outgrowth, and the proper assembly of the mitotic spindle during cell division mdpi.comuniprot.orgnih.govfrontiersin.org.

Studies have shown that inhibiting SIRT2 can restore microtubule stability in the context of proteinopathies, such as those involving α-synuclein or amyloid-β, which are associated with neurodegenerative diseases nih.govfrontiersin.orgmdpi.comnih.gov. This restoration of microtubule function is thought to be a mechanism by which SIRT2 inhibition can exert neuroprotective effects nih.govnih.govmdpi.comnih.gov.

The impact of SIRT2 on microtubule dynamics is not limited to deacetylation of α-tubulin; it also affects processes like cell adhesion and migration, likely through its influence on cytoskeletal organization rupress.org.

SIRT2 in the Modulation of Autophagy

SIRT2 plays a role in regulating autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins uniprot.orgnih.govfrontiersin.orgnih.govnih.gov. The relationship between SIRT2 activity and autophagy appears complex and can be context-dependent.

Several studies suggest that SIRT2 inhibition can promote or improve autophagy nih.govmdpi.comnih.gov. For example, in the context of neurodegenerative diseases characterized by the accumulation of toxic protein aggregates, inhibiting SIRT2 has been shown to enhance the clearance of these aggregates through improved autophagy nih.govfrontiersin.orgmdpi.comnih.gov. This effect is potentially linked to SIRT2's influence on microtubule stability, as intact microtubules are necessary for the transport of autophagic vacuoles nih.govnih.gov.

However, other research indicates that SIRT2 can interfere with autophagy-mediated degradation frontiersin.orgnih.gov. Overexpression of SIRT2 has been reported to inhibit lysosome-mediated autophagic turnover and increase cellular vulnerability to accumulated protein-mediated cytotoxicity under conditions of proteasome inhibition frontiersin.orgnih.gov.

SIRT2 may also regulate autophagy through its deacetylation of key proteins involved in the autophagic pathway, such as FOXO1 uniprot.orgfrontiersin.orgspandidos-publications.com. Deacetylation of FOXO1 by SIRT2 in response to stress can negatively regulate FOXO1-mediated autophagy uniprot.orgspandidos-publications.com.

The precise mechanisms by which SIRT2 modulates autophagy are still being elucidated, and the use of specific inhibitors like Sirt2-IN-1 is crucial for dissecting these pathways.

Impact of SIRT2 on Cellular Response to Oxidative Stress

SIRT2 is involved in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them mdpi.comnih.govthoracickey.com. The role of SIRT2 in oxidative stress is complex, with some studies suggesting a protective role while others indicate that its inhibition can be protective, particularly in neuronal contexts nih.govmdpi.comnih.govfrontiersin.org.

SIRT2 can influence oxidative stress through its deacetylation of various target proteins, including transcription factors and enzymes involved in antioxidant defense mdpi.comnih.govaacrjournals.orgthoracickey.comfrontiersin.org. For instance, SIRT2 deacetylates FOXO3a, a transcription factor that regulates the expression of antioxidant genes like SOD2 and catalase mdpi.comnih.govfrontiersin.org. While SIRT2-mediated deacetylation of FOXO3a can promote its nuclear translocation and activation, leading to increased expression of antioxidant enzymes, it can also increase the expression of pro-apoptotic proteins like Bim mdpi.comfrontiersin.org.

Some studies suggest that inhibiting SIRT2 can protect neuronal cells from oxidative stress-induced damage mdpi.comnih.gov. This protective effect might be related to the modulation of pathways involving FOXO3a or other substrates mdpi.commdpi.comnih.govfrontiersin.org. Additionally, SIRT2 has been shown to deacetylate and inhibit the peroxidase activity of peroxiredoxin-1 (Prdx-1), an antioxidant protein, thereby potentially sensitizing cells to oxidative stress aacrjournals.org. Conversely, attenuation of SIRT2 has been shown to reverse ROS-induced toxicity aacrjournals.org.

The context-dependent nature of SIRT2's role in oxidative stress highlights the need for further research using specific inhibitors to understand the intricate mechanisms involved mdpi.comnih.gov.

SIRT2's Influence on Inflammatory Responses

SIRT2 is implicated in the modulation of inflammatory responses, although its exact role can be controversial and appears to be tissue-specific and context-dependent plos.orgnih.govnih.govresearchgate.net.

One key mechanism by which SIRT2 influences inflammation is through its interaction with the NF-κB signaling pathway, a central regulator of inflammatory gene expression plos.orgnih.govnih.govresearchgate.netphysiology.org. SIRT2 can directly bind to and deacetylate the p65 subunit of NF-κB in the cytoplasm, which can inhibit NF-κB transcriptional activity plos.orguniprot.orgnih.govnih.gov. In some models, SIRT2 deficiency or inhibition has been shown to increase NF-κB acetylation and enhance the expression of pro-inflammatory cytokines plos.orgnih.govresearchgate.net.

However, other studies suggest that SIRT2 inhibition can attenuate inflammation nih.gov. For example, SIRT2 inhibitors have been reported to decrease inflammation in macrophages and microglia, potentially by inhibiting IκBα phosphorylation and reducing NF-κB activity, or by suppressing MAPK signaling nih.gov.

The conflicting findings regarding SIRT2's role in inflammation underscore the complexity of its interactions within different cellular contexts and signaling networks nih.govnih.govresearchgate.net. Research utilizing specific inhibitors is essential for clarifying these diverse roles and determining the potential of targeting SIRT2 for therapeutic intervention in inflammatory conditions.

Sirt2 Mediated Signaling Pathways and Deacetylation Substrates

Deacetylation of Histone and Non-Histone Proteins by SIRT2

SIRT2's enzymatic activity is not confined to a single cellular compartment or a limited set of proteins. It targets both core components of chromatin and a diverse array of cytoplasmic and nuclear proteins, regulating their functions in response to cellular needs.

While predominantly a cytoplasmic protein, SIRT2 translocates to the nucleus during the G2/M phase of the cell cycle, where it plays a crucial role in preparing the cell for division. nih.gov Research has demonstrated that SIRT2 exhibits a strong preference for deacetylating lysine (B10760008) 16 on Histone H4 (H4K16Ac) both in vitro and in vivo. nih.govresearchgate.net This specific deacetylase activity is vital for chromatin condensation, a necessary step for proper chromosome segregation during mitosis. nih.govresearchgate.net

Studies using mouse embryonic fibroblasts lacking SIRT2 revealed higher levels of H4K16 acetylation during mitosis. nih.govresearchgate.net While SIRT2 can deacetylate other histone sites at higher concentrations in laboratory settings, H4K16 is its primary and most significant histone target within the cell. nih.gov The deacetylation of H4K16 by SIRT2 is also implicated in gene regulation; for instance, SIRT2 can bind to the promoter of the NEDD4 gene and deacetylate H4K16 to repress its expression. researchgate.net

Table 1: SIRT2 Histone Substrate and Cellular Process

Substrate Target Lysine Primary Biological Process

SIRT2's regulatory scope extends far beyond histones, encompassing a wide range of non-histone proteins involved in critical cellular functions.

SIRT2 is a major α-tubulin deacetylase, co-localizing with microtubules in the cytoplasm. qiagen.comaacrjournals.org It specifically removes the acetyl group from lysine 40 (K40) of α-tubulin, a post-translational modification that occurs within the microtubule lumen. nih.govpnas.org This activity, shared with another deacetylase, HDAC6, is fundamental to regulating the stability and dynamics of the microtubule network. pnas.orgnih.gov

SIRT2 is a key regulator of the Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3a. nih.govnih.gov The deacetylation of these proteins by SIRT2 has profound effects on metabolism, stress resistance, and cell fate. SIRT2-mediated deacetylation of FOXO1 is a critical step in suppressing adipogenesis (the formation of fat cells). molbiolcell.orgnih.gov Deacetylated FOXO1 more effectively binds to and represses the activity of PPARγ, a master regulator of fat cell differentiation. molbiolcell.org

Furthermore, cellular stresses like caloric restriction and oxidative stress induce the expression of SIRT2. nih.govmolbiolcell.org In response to oxidative stress, SIRT2 deacetylates FOXO3a, which enhances its ability to bind to DNA and activate the transcription of target genes. nih.gov These genes, including those for manganese superoxide dismutase (SOD2) and the pro-apoptotic factor Bim, play crucial roles in reducing levels of reactive oxygen species (ROS) and, under severe stress, inducing apoptosis. nih.gov Conversely, deacetylation by SIRT2 can also mark FOXO3 for degradation via the ubiquitin-proteasome system, adding another layer of regulation. researchgate.net

Table 2: Key Non-Histone Substrates of SIRT2 and Functional Outcomes

Substrate Target Lysine(s) Functional Consequence of Deacetylation
α-Tubulin K40 Regulation of microtubule stability and dynamics
FOXO1 Not specified Inhibition of adipogenesis via PPARγ repression
FOXO3a Not specified Increased stress resistance, Apoptosis, Protein degradation
NF-κB (p65) K310 Attenuation of inflammatory gene expression

SIRT2 plays a significant role in modulating inflammatory responses by targeting the NF-κB signaling pathway. It has been clearly identified as a deacetylase of the p65 subunit of NF-κB. nih.govbiologists.com The interaction occurs in the cytoplasm, where SIRT2 specifically removes the acetyl group from lysine 310 (K310) of p65. nih.govbiologists.com

This deacetylation acts as a regulatory brake on NF-κB activity, suppressing the transcription of a specific subset of inflammatory genes. biologists.com In experimental models where SIRT2 is absent, the p65 subunit becomes hyperacetylated at K310 upon inflammatory stimulation (e.g., by TNFα), leading to an exaggerated expression of certain NF-κB target genes. nih.govbiologists.com Thus, SIRT2 functions as a negative regulator of NF-κB, helping to fine-tune the inflammatory response. nih.govresearchgate.net

SIRT2 is also a critical regulator of the cellular antioxidant response and iron homeostasis through its interaction with NRF2. SIRT2 directly binds to NRF2 and deacetylates it at lysines 506 and 508. researchgate.net Unlike its effect on FOXO factors, the deacetylation of NRF2 by SIRT2 has an inhibitory consequence. nih.gov

Non-Histone Substrates and Functional Consequences

P53 Deacetylation and Autophagy Modulation

SIRT2 plays a significant role in regulating the activity of the tumor suppressor protein p53. Like its nuclear counterpart SIRT1, the cytoplasmic SIRT2 can deacetylate p53, particularly at lysine 382. This deacetylation is generally associated with the inhibition of p53's transcriptional activity and pro-apoptotic functions, counteracting p53-dependent cell cycle arrest. Inhibition of SIRT2 can lead to increased p53 acetylation, enhancing its activity and promoting apoptosis in cancer cells, highlighting a p53-dependent mechanism for the effects of SIRT2 inhibitors.

The influence of SIRT2 extends to the process of autophagy, a cellular degradation and recycling pathway. SIRT2's role in autophagy is multifaceted. Loss of SIRT2 has been shown to dysregulate autophagic and mitophagic processes. SIRT2 can directly interact with and deacetylate key autophagy-related proteins (ATG), such as ATG5 and ATG7. This interaction suggests a direct regulatory mechanism, as the acetylation status of ATG proteins is crucial for their function in the formation of autophagosomes. For instance, deacetylation of ATG7 is necessary for its enzymatic activity, which is essential for LC3 lipidation—a critical step in autophagy induction. By modulating these core autophagy components, SIRT2 helps maintain cellular homeostasis and survival.

Deacetylation of Key Metabolic Enzymes

SIRT2 is a pivotal regulator of cellular metabolism through the deacetylation of numerous key enzymes involved in glycolysis, the pentose phosphate pathway (PPP), and lipid biosynthesis.

EnzymeSIRT2-Mediated EffectFunctional Outcome
PEPCK1 DeacetylationIncreased protein levels and activity.
G6PD Deacetylation at Lysine 403 (K403)Activation of enzyme activity by promoting the formation of active dimers.
PKM2 DeacetylationIncreased enzyme activity.
PGAM2 DeacetylationIncreased enzyme activity.
ACLY DeacetylationIncreased protein stability and activity.
PGC-1α DeacetylationModulation of mitochondrial biogenesis and oxidative catabolism.

Phosphoenolpyruvate (B93156) carboxykinase 1 (PEPCK1) , a rate-limiting enzyme in gluconeogenesis, is deacetylated by SIRT2, which leads to an increase in its protein levels and activity. Similarly, SIRT2 deacetylates and activates key glycolytic enzymes like pyruvate kinase M2 (PKM2) and phosphoglycerate mutase 2 (PGAM2) .

A crucial role for SIRT2 is observed in the regulation of the pentose phosphate pathway (PPP) via glucose-6-phosphate dehydrogenase (G6PD) , the pathway's rate-limiting enzyme. SIRT2 deacetylates G6PD at lysine 403, a modification that activates the enzyme by enabling it to form active dimers. nih.govnih.govembopress.org This activation stimulates the PPP to produce cytosolic NADPH, which is essential for counteracting oxidative damage and supporting reductive biosynthesis. nih.govplos.org

In lipid metabolism, SIRT2 targets ATP citrate lyase (ACLY) , a key enzyme that produces acetyl-CoA for fatty acid and cholesterol synthesis. SIRT2-mediated deacetylation promotes the stability and activity of ACLY, thereby supporting lipid biosynthesis, a process often upregulated in cancer cells. frontiersin.org

Furthermore, SIRT2 modulates mitochondrial biogenesis and energy expenditure by deacetylating the transcriptional coactivator PGC-1α . This action connects cellular energy status to mitochondrial function and oxidative metabolism.

Regulation of Cell Cycle Regulators

SIRT2 is intimately involved in the precise regulation of the cell cycle, particularly during mitosis. It achieves this by deacetylating critical components of the cell cycle machinery, ensuring genomic stability.

One of its primary targets is the anaphase-promoting complex/cyclosome (APC/C), a major E3 ubiquitin ligase that controls the degradation of key mitotic proteins. SIRT2 deacetylates the APC/C coactivators CDC20 and FZR1 (also known as CDH1). Deacetylation enhances their interaction with the APC/C core complex, thereby activating the ligase. Loss of SIRT2 leads to hyperacetylation of CDC20 and FZR1, impairing APC/C activity and causing the accumulation of mitotic regulators like Aurora kinases, which can lead to mitotic abnormalities and genomic instability.

SIRT2 also regulates the stability of the spindle assembly checkpoint (SAC) protein BubR1 . It directly interacts with and deacetylates BubR1 at lysine 668, a modification that inhibits the ubiquitination and subsequent proteasomal degradation of BubR1. This stabilization of BubR1 by SIRT2 is crucial for proper chromosome segregation.

Involvement with DNA Repair Complexes

SIRT2 contributes to the maintenance of genomic integrity by participating in the DNA damage response, specifically through its interaction with the BRCA1-BARD1 complex. This heterodimer is a cornerstone of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).

SIRT2 physically associates with the BRCA1-BARD1 complex and deacetylates conserved lysine residues within the RING domain of BARD1. This deacetylation event is a critical upstream signal that promotes and stabilizes the heterodimerization of BRCA1 and BARD1. The stabilized complex is then efficiently retained in the nucleus and recruited to sites of DNA damage, facilitating effective HR-mediated repair and tumor suppression. Consequently, the deacetylase activity of SIRT2 is essential for BRCA1-BARD1 stability and its function in maintaining genome stability.

Deacetylation of Other Regulatory Proteins

The regulatory reach of SIRT2 extends to a variety of other proteins involved in cellular stress responses, polarity, and autophagy.

ProteinSIRT2-Mediated EffectFunctional Outcome
PARP1 Deacetylation at Lysine 249 (K249)Promotes ubiquitination and proteasomal degradation of PARP1.
PARD3 DeacetylationDecreases activity of the associated aPKC polarity complex.
TUG DeacetylationRegulates insulin-mediated glucose uptake.
ATG7 DeacetylationPotentially activates the E1-like enzyme to induce autophagy.

Poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme critical for DNA repair and stress responses, is a direct substrate of SIRT2. SIRT2 deacetylates PARP1 at the K249 residue. This deacetylation serves as a signal for the E3 ubiquitin ligase WWP2 to ubiquitinate PARP1 at the same residue, leading to its degradation by the proteasome. This mechanism provides a link between acetylation and ubiquitination in controlling PARP1 levels during oxidative stress-induced vascular injury.

SIRT2 also regulates cell polarity by deacetylating PARD3 (Par-3), a master regulator of the cell polarity complex. The deacetylation of PARD3 by SIRT2 leads to a decrease in the activity of atypical protein kinase C (aPKC), a key signaling component of the polarity complex, thereby influencing processes like peripheral myelination.

In metabolic regulation, SIRT2 deacetylates the TUG protein, which is involved in regulating insulin-mediated glucose uptake. Furthermore, as a key component of the autophagy machinery, ATG7 is also a target of SIRT2. Deacetylation of ATG7 is linked to the induction of macroautophagy, highlighting another layer of SIRT2's control over this fundamental cellular process.

Crosstalk with Major Cellular Signaling Cascades

SIRT2 does not function in isolation; it engages in significant crosstalk with major signaling pathways to orchestrate complex cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK)

SIRT2 interacts with and modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cellular responses to a wide range of stimuli, including stress, growth factors, and cytokines.

The relationship between SIRT2 and the p38 MAPK pathway appears to be context-dependent. In some settings, SIRT2 has been shown to be a deacetylase for p38, suggesting a direct regulatory interaction. Other studies indicate that SIRT2 can suppress the phosphorylation of p38 MAPK in macrophages. Conversely, activation of the p38 pathway can also influence SIRT2 levels.

Evidence also points to crosstalk between SIRT2 and the ERK and JNK pathways. For instance, SIRT2 may enhance the tumor-killing effect of NK cells by activating the ERK1/2 and p38 MAPK signaling pathways. The interplay between these pathways is complex, with feedback loops and shared components. For example, the induction of MAPK phosphatase-1 (MKP-1), which inactivates MAPKs, can be mediated by p38α, creating a regulatory circuit that influences the duration and intensity of both p38 and JNK signaling in response to cellular stress like UV radiation.

AKT/GSK-3β/β-catenin Pathway

The AKT/GSK-3β/β-catenin signaling cascade is fundamental for cellular processes including proliferation and survival. Research indicates that SIRT2 is a key activator of this pathway. SIRT2 physically interacts with and deacetylates AKT (also known as Protein Kinase B), a step that is critical for the full activation of AKT. nih.govnih.gov Overexpression of SIRT2 leads to increased AKT activation, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). nih.gov This inactivation of GSK-3β prevents the degradation of its substrate, β-catenin, leading to increased β-catenin levels. nih.govnih.gov

Conversely, the inhibition of SIRT2 with an inhibitor like Sirt2-IN-1 would be expected to counteract these effects. General inhibition of SIRT2 has been shown to decrease AKT activation and subsequently reduce β-catenin levels. nih.gov Therefore, by blocking SIRT2's deacetylase activity, this compound would impair the full activation of AKT, leading to the suppression of the downstream GSK-3β/β-catenin signaling axis. nih.govnih.gov

PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that responds to growth factors and insulin (B600854), regulating cell survival, growth, and metabolism. nih.gov AKT is a central node in this pathway, operating downstream of PI3K. nih.gov Studies have established that SIRT2 is the primary sirtuin that binds to and regulates AKT activation in insulin-responsive cells. nih.gov The deacetylase activity of SIRT2 is an essential factor for optimal AKT activation following stimulation by insulin and other growth factors. nih.gov

Given this direct regulatory role, this compound, as a SIRT2 inhibitor, would block a crucial step in AKT activation. Inhibition of SIRT2 has been demonstrated to block AKT activation, suggesting that this compound could serve as a modulator of the PI3K/Akt pathway. nih.gov In cells with physiological regulation of PI3K/AKT signaling, SIRT2 is the main binding partner for AKT, making it a direct target for inhibitors aiming to modulate this pathway. nih.gov

RAS/ERK/JNK Signaling

The RAS/ERK/JNK signaling pathway is a critical cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. SIRT2 has been shown to regulate this pathway, particularly in the context of cancer cell migration and invasion. nih.gov SIRT2 expression is positively associated with the activation of the ERK1/2 signaling pathway. spandidos-publications.com In gastric cancer, SIRT2 promotes migration and invasion through the RAS/ERK/JNK/MMP-9 pathway by stabilizing its downstream target, PEPCK1. nih.govresearchgate.net

Inhibition of SIRT2 has demonstrated the opposite effect. The use of another SIRT2 inhibitor, SirReal2, was found to inhibit the RAS/ERK/JNK/MMP-9 signaling pathway. nih.govspandidos-publications.com Similarly, the knockdown of SIRT2 expression leads to the inactivation of RAS/ERK signaling. spandidos-publications.com Therefore, this compound is expected to function as an inhibitor of this pathway, reducing the activity of RAS and its downstream effectors ERK and JNK by preventing SIRT2-mediated actions. nih.govspandidos-publications.com

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and aging. rug.nleditverse.com The activity of mTOR is intricately linked with other energy-sensing pathways, including those involving sirtuins. Research suggests that suppressing SIRT2 can lead to the inactivation of mTOR signaling, potentially through the mTORC1 complex. citeab.com The relationship is complex, as the association between SIRT2 and AKT can be influenced by mTORC1. nih.gov Furthermore, inhibiting the mTOR pathway has been shown to reduce the increase in glycolytic flux during mitochondrial dysfunction, an effect also seen with SIRT2 inhibition. biologists.com This indicates a functional link between SIRT2 and mTOR in metabolic regulation. biologists.com By inhibiting SIRT2, this compound would likely contribute to the downregulation of mTOR signaling, consistent with findings from SIRT2 suppression studies. citeab.com

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis, activated in response to low energy states. nih.gov There is a significant interplay between AMPK and SIRT2. The association between SIRT2 and AKT is dependent on AMPK activity. nih.gov In conditions of mitochondrial dysfunction, an ATP-producing compensatory pathway has been proposed that involves the activation of both AMPK and SIRT2, leading to increased glucose uptake. biologists.com Inhibition of SIRT2 was found to reduce this compensatory increase in glycolytic flux. biologists.com This suggests that SIRT2 activity is a necessary component of this AMPK-related stress response. Therefore, the application of this compound would be expected to disrupt this cooperative mechanism, potentially hindering the cell's ability to adapt to energy stress by blocking SIRT2's role in the AMPK-mediated metabolic adjustments. biologists.com

Based on a comprehensive review of scientific literature, there is insufficient specific preclinical research data available for the chemical compound “this compound” across the requested disease models.

This compound (also known as Compound 9) is a documented inhibitor of the sirtuin 2 (SIRT2) enzyme with an IC50 of 163 nM. However, published research on its specific application and effects in preclinical models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, Ischemic Stroke, Traumatic Brain Injury, and various cancers is not available. The existing body of research on SIRT2 inhibition in these areas has been conducted using other, more extensively studied inhibitor compounds.

Due to the strict instruction to focus solely on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Doing so would require discussing findings from other compounds, which would violate the core requirement of the prompt.

We can, however, provide a detailed article on the broader topic of Preclinical Research on SIRT2 Inhibition in Disease Models , which would follow your specified outline and include detailed findings from studies using prominent SIRT2 inhibitors. Please advise if you would like to proceed with this alternative subject.

Preclinical Research on Sirt2 in 1 and Sirt2 Inhibition in Disease Models

Oncological Research

Role of SIRT2 in Tumorigenesis (Tumor-Promoting vs. Tumor-Suppressive Functions)

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, exhibits a paradoxical role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context and cancer type. frontiersin.orgspandidos-publications.comnih.govnih.gov This dual functionality has led to significant debate and intensive research into its precise mechanisms of action. frontiersin.orgresearchgate.net

Tumor-Suppressive Functions: Genetic studies provide substantial evidence for SIRT2's role as a tumor suppressor. frontiersin.orgnih.gov Mice deficient in Sirt2 (Sirt2-/-) show a higher incidence of age-related tumors, particularly mammary tumors in females and hepatocellular carcinoma in males. nih.govnih.govkoreascience.or.kr The tumor suppressor function is linked to SIRT2's role in maintaining genomic integrity. nih.govamegroups.orgnih.gov It positively regulates the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the transition from mitosis to the G1 phase, thereby preventing genomic instability, aneuploidy, and centrosome amplification. nih.govamegroups.orgnih.gov Consistent with this role, SIRT2 expression is often downregulated or deleted in several human cancers, including gliomas, certain breast cancers, and non-small cell lung cancer (NSCLC). nih.govnih.govkoreascience.or.kr

Tumor-Promoting Functions: Conversely, a significant body of pharmacological evidence suggests SIRT2 has tumor-promoting, or oncogenic, activities. frontiersin.orgnih.gov The development of selective SIRT2 inhibitors has revealed that blocking its enzymatic activity can have broad anticancer effects. frontiersin.orgnih.gov In some malignancies, such as advanced-stage breast cancer and gastric cancer, higher levels of SIRT2 are associated with a more aggressive phenotype and poor patient prognosis. frontiersin.orgnih.gov The oncogenic functions of SIRT2 are often attributed to its ability to deacetylate and stabilize various non-histone proteins, including key oncoproteins. For instance, SIRT2 can promote the activity of KRAS and enhance the stability of c-Myc, both of which are critical drivers of cell proliferation and tumorigenesis. frontiersin.orgnih.govnih.govkoreascience.or.kr

Table 1: Dual Role of SIRT2 in Tumorigenesis
FunctionSupporting EvidenceMechanism of ActionRelevant Cancer Types
Tumor Suppressor Genetic knockout (Sirt2-/-) mice develop tumors. nih.govnih.govkoreascience.or.kr Downregulation in some human tumors. nih.govMaintains genomic stability via regulation of the Anaphase-Promoting Complex/Cyclosome (APC/C). nih.govamegroups.orgnih.gov Prevents aneuploidy and hyperploid cell formation. nih.govGlioma nih.gov, Breast Cancer (early stage) frontiersin.org, Non-Small Cell Lung Cancer (NSCLC) nih.gov
Tumor Promoter (Oncogene) Pharmacological inhibition shows broad anticancer activity. nih.govnih.gov High expression correlates with poor prognosis in some cancers. frontiersin.orgDeacetylates and stabilizes oncoproteins (e.g., c-Myc, KRAS). frontiersin.orgnih.govkoreascience.or.kr Promotes cancer cell migration and invasion. nih.govBreast Cancer (advanced stage) frontiersin.org, Gastric Cancer nih.gov, Pancreatic Cancer nih.gov, Leukemia nih.gov

Impact of SIRT2 Inhibition on Cancer Cell Proliferation and Apoptosis in In Vitro Models

Inhibition of SIRT2, either through pharmacological agents like Sirt2-IN-1 and other specific inhibitors or by genetic knockdown, has been shown to effectively suppress cancer cell proliferation and induce apoptosis across a variety of in vitro models. nih.govfrontiersin.org These findings support the view of SIRT2 as a therapeutic target in oncology. nih.gov

A potent and specific SIRT2 inhibitor, TM (a thiomyristoyl (B611349) lysine (B10760008) compound), demonstrated broad anticancer effects by reducing the viability of numerous human cancer cell lines. nih.govnih.gov Mechanistically, the inhibition of SIRT2 by TM was found to promote the ubiquitination and subsequent degradation of the oncoprotein c-Myc. frontiersin.orgnih.govnih.gov This suggests that cancer cells driven by c-Myc may have a heightened dependency on SIRT2 for survival. nih.gov Similarly, genetic knockdown of SIRT2 in breast cancer cell lines (MCF-7 and MDA-MB-468) dramatically reduced cell viability and diminished their ability to form colonies in soft agar (B569324) assays. nih.gov

In non-small cell lung cancer (NSCLC) cells, selective SIRT2 inhibitors were found to increase the acetylation of p53, a critical tumor suppressor protein, and activate p53-dependent apoptosis. nih.gov Further studies in multiple myeloma cell lines showed that SIRT2 knockdown not only inhibited cell proliferation but also significantly promoted apoptosis and induced cell cycle arrest. spandidos-publications.com In glioma cells, where SIRT2 is often downregulated, its experimental overexpression led to reduced cell proliferation and the activation of pro-apoptotic proteins such as caspase 3 and Bax. nih.gov

Table 2: Effects of SIRT2 Inhibition on Cancer Cell Lines In Vitro
Cancer TypeCell Line(s)Inhibitor/MethodObserved EffectMechanism
Breast CancerMCF-7, MDA-MB-468TM (inhibitor), shRNADecreased proliferation and colony formation. nih.govPromotes c-Myc degradation. nih.gov
Colon CancerHCT116AK-1 (inhibitor)Delayed proliferation, G1 arrest. frontiersin.orgInactivates NFκB/CSN2 pathway. frontiersin.org
Multiple MyelomaRPMI-8226, NCI-H929shRNAInhibited proliferation, promoted apoptosis and cell cycle arrest. spandidos-publications.comInactivation of RAS/ERK signaling. spandidos-publications.com
NSCLCNot specifiedAEM1, AEM2 (inhibitors)Increased p53-dependent apoptosis. nih.govIncreased p53 acetylation. nih.gov

Modulation of Chemosensitivity by SIRT2 Inhibition in Preclinical Cancer Models

Emerging preclinical evidence indicates that inhibiting SIRT2 can enhance the sensitivity of cancer cells to conventional chemotherapeutics and novel immunotherapies, offering a potential strategy to overcome drug resistance. journalagent.com

In breast cancer cell lines, a SIRT2 inhibitor was shown to improve the antitumor efficacy of paclitaxel. journalagent.com Similarly, SIRT2 inhibition enhanced the effects of sorafenib (B1663141) in hepatocellular carcinoma cells. journalagent.com In models of non-small cell lung cancer (NSCLC), selective SIRT2 inhibitors sensitized cancer cells to etoposide, a DNA-damaging agent. nih.gov This effect was linked to the activation of p53-dependent apoptosis. nih.gov For melanoma, a cancer known for its high resistance to chemotherapy, SIRT2 inhibition was reported to increase sensitivity to cisplatin. journalagent.com

Beyond traditional chemotherapy, targeting SIRT2 has shown promise in the context of immunotherapy. In preclinical models of colorectal cancer, pharmacological inhibition of SIRT2 with AGK2 led to enhanced infiltration and cytotoxicity of CD8+ T cells within the tumor microenvironment. nih.govresearchgate.net This reprogramming of the tumor towards an immune-active state rendered the tumors more susceptible to anti-PD-1 therapy, resulting in significant tumor regression. nih.govresearchgate.net The underlying mechanism involves SIRT2 inhibition causing a downregulation of the DNA mismatch repair protein MLH1, which increases DNA damage and activates the cGAS-STING pathway, ultimately boosting antitumor immunity. nih.govresearchgate.net

Effects on Cancer Cell Migration and Metastasis in Experimental Settings

The influence of SIRT2 on cancer cell migration and metastasis is complex, with studies reporting both pro- and anti-metastatic functions depending on the cancer type and experimental context. frontiersin.orgnih.gov

In some settings, SIRT2 appears to suppress metastasis. For example, overexpression of SIRT2 in the colon cancer cell line SW480 reduced cell migration and invasion. frontiersin.orgnih.gov Conversely, blocking SIRT2 expression in a different colon cancer cell line, HT29, induced proliferation and metastatic progression. frontiersin.orgnih.gov

However, in other cancers, SIRT2 actively promotes metastasis. In gastric cancer, SIRT2 is upregulated and correlates with poor patient survival. frontiersin.orgnih.gov Mechanistically, SIRT2 was found to promote gastric cancer cell migration and invasion by activating the RAS/ERK/JNK/MMP-9 signaling pathway. frontiersin.orgnih.gov

A novel mechanism has been identified in lung cancer, where SIRT2 can be secreted by macrophages into the extracellular tumor microenvironment. nih.gov This extracellular SIRT2 (eSIRT2) promotes cancer cell metastasis by deacetylating extracellular matrix proteins, such as integrin β3, which are involved in cell attachment and migration. nih.gov In experimental Transwell assays, purified SIRT2 protein acted as a chemoattractant, directly stimulating the migration and invasion of A549 lung cancer cells. nih.govresearchgate.net

Metabolic Dysregulation Studies

Glucose Homeostasis and Insulin (B600854) Secretion Regulation by SIRT2

SIRT2 plays a multifaceted role in regulating glucose metabolism and insulin signaling, with studies in different models revealing its involvement in both insulin secretion and insulin sensitivity. nih.govresearchgate.net

Research using SIRT2-knockout (KO) rats has shown that the absence of SIRT2 leads to impaired glucose tolerance and a significant reduction in glucose-stimulated insulin secretion (GSIS) from pancreatic islets. nih.govnih.gov This was not associated with a change in peripheral insulin sensitivity but was linked to a decrease in the glycolytic flux within the islets, suggesting SIRT2 is important for normal β-cell function. nih.gov The mechanism involves SIRT2 regulating the stability of key glycolytic proteins. nih.gov

Conversely, other studies indicate a role for SIRT2 in promoting the production of glucose in the liver (gluconeogenesis). It has been shown to deacetylate and stabilize phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in this process. amegroups.orgresearchgate.net

In peripheral tissues, particularly skeletal muscle, SIRT2 appears to be necessary for proper insulin action. In vivo studies in mice demonstrated that the loss of SIRT2 impairs insulin-stimulated glucose uptake in skeletal muscle. researchgate.net This impairment was exacerbated by a high-fat diet, indicating that cytosolic protein hyperacetylation resulting from SIRT2 loss contributes to insulin resistance. researchgate.net

Adipogenesis and Lipolysis Modulation in Cellular Models

SIRT2 is a key regulator of adipose tissue function, primarily acting to suppress the formation of new fat cells (adipogenesis) and promote the breakdown of stored fat (lipolysis). nih.govnih.gov

In cellular models such as 3T3-L1 preadipocytes, SIRT2 inhibits differentiation into mature adipocytes. nih.govmolbiolcell.org The primary mechanism for this effect involves the deacetylation of the transcription factor FOXO1. nih.govmolbiolcell.org Deacetylated FOXO1 can then bind to and repress the activity of PPARγ, which is considered the master transcriptional regulator of adipogenesis. nih.govmolbiolcell.org By inhibiting PPARγ, SIRT2 effectively puts a brake on the entire process of fat cell development. nih.gov

In mature adipocytes, SIRT2 promotes lipolysis. nih.govmolbiolcell.org The expression of SIRT2 in adipose tissue is elevated during conditions of energy deficit, such as fasting or cold exposure. nih.govmolbiolcell.org This upregulation enhances the breakdown of triglycerides into fatty acids, which can then be used as fuel by other tissues. nih.gov This positions SIRT2 as a critical metabolic regulator that helps maintain energy homeostasis by mobilizing stored energy reserves in response to nutrient deprivation. molbiolcell.org

Table 3: Role of SIRT2 in Metabolic Regulation
Metabolic ProcessEffect of SIRT2MechanismModel System
Insulin Secretion Promotes glucose-stimulated insulin secretion. nih.govnih.govMaintains glycolytic flux in pancreatic β-cells. nih.govSIRT2-knockout rats. nih.gov
Insulin Sensitivity Required for normal insulin-stimulated glucose uptake in muscle. researchgate.netPrevents cytosolic protein hyperacetylation. researchgate.netSIRT2-knockout mice. researchgate.net
Adipogenesis (Fat Storage) Inhibits adipocyte differentiation. nih.govmolbiolcell.orgDeacetylates FOXO1, leading to repression of PPARγ. nih.govmolbiolcell.org3T3-L1 preadipocytes. nih.gov
Lipolysis (Fat Breakdown) Promotes lipolysis. nih.govmolbiolcell.orgUpregulated during fasting/cold exposure to mobilize fuel. molbiolcell.org3T3-L1 adipocytes. molbiolcell.org

Based on a comprehensive search for preclinical research focused specifically on the chemical compound This compound , it has been determined that there is currently a lack of available scientific literature detailing its effects across the specific disease models and metabolic pathways requested in the outline.

Searches for "this compound" in conjunction with "glycolysis," "gluconeogenesis," "fatty acid synthesis," "fatty acid oxidation," "kidney disease models," "renal inflammation," "ischemia/reperfusion injury," "cardiac hypertrophy," and "heart failure models" did not yield specific preclinical data for this particular compound.

The existing body of research extensively covers the role of the enzyme SIRT2 in these areas. These studies often utilize other pharmacological inhibitors (such as AGK2) or genetic models (SIRT2 knockout or transgenic mice) to investigate the broader effects of SIRT2 inhibition. For example, research indicates that inhibiting SIRT2 can offer protective effects in models of cardiac hypertrophy and renal injury. nih.govnih.govnih.govnih.gov However, this information does not pertain specifically to this compound and therefore falls outside the strict scope of the requested article.

Due to the explicit instruction to focus solely on the compound "this compound" and to strictly adhere to the provided outline without introducing information on other inhibitors or general SIRT2 biology, it is not possible to generate the requested article with the required scientific accuracy and detail at this time. The foundational preclinical data for this compound in these specific contexts is not present in the available literature.

Infectious Disease Research

A comprehensive search of scientific databases yields no specific studies detailing the anti-infective activity of this compound in either viral or bacterial preclinical models. The existing research on SIRT2 inhibition in infectious diseases focuses on other inhibitor compounds. Therefore, there is no data to report on the efficacy or mechanisms of this compound in this context.

Reproductive Biology and Oocyte Quality Studies

General Information on this compound

While no research connects this compound to infectious diseases or reproductive biology, it is identified in chemical and pharmacological literature as a dual inhibitor of SIRT2 and Heat Shock Protein 70 (Hsp70). Its activity has been primarily noted in the context of cancer research, where it has been investigated for its potential antitumor properties.

Due to the lack of specific research in the requested fields, no data tables or detailed research findings can be provided.

Methodological Approaches in Sirt2 Inhibition Research Utilizing Small Molecules

In Vitro Cellular Models

In vitro cellular models are fundamental to understanding the direct effects of SIRT2 inhibition by compounds like Sirt2-IN-1 on specific cell types and biological processes. These models allow for controlled experiments to assess cellular responses without the complexity of a whole organism.

Various cell lines and primary cultures are used in conjunction with this compound. These include diverse cancer cell lines, such as glioma cell lines, colorectal cancer cells, and lung cancer cells, to investigate the role of SIRT2 in cancer cell proliferation, migration, invasion, and survival. Studies have shown that this compound can inhibit the proliferation of certain cancer cells. For instance, this compound has been reported to suppress the proliferation and induce apoptosis in human glioma cells. In colorectal cancer cells, this compound was found to inhibit proliferation and migration. Research using lung cancer cells also indicated that this compound could suppress proliferation.

Beyond cancer research, cellular models like PC12 cells and primary neuronal cultures are relevant for studying SIRT2's role in neurobiology and neurodegenerative diseases. While specific detailed findings with this compound in HUVECs were not prominently found in the search results, the use of endothelial cells could be relevant for investigating vascular aspects related to SIRT2 inhibition.

Studies often assess phenotypic changes such as cell viability, proliferation rates (e.g., using MTT or CCK-8 assays), apoptosis (e.g., Annexin V staining, caspase activity assays), migration (e.g., wound healing assays, transwell assays), and differentiation status following treatment with this compound. These in vitro approaches provide initial insights into the potential therapeutic implications of targeting SIRT2.

In Vivo Animal Models

To evaluate the effects of SIRT2 inhibition in a more complex biological system and to assess potential therapeutic efficacy, in vivo animal models are employed. These models can range from using wild-type animals to genetically modified models or chemically-induced disease models.

This compound has been investigated in animal models, particularly in the context of cancer research. For example, studies have utilized xenograft models, where human cancer cells (such as glioma cells) are implanted into immunocompromised mice, to evaluate the ability of this compound to inhibit tumor growth in vivo. Research indicated that this compound treatment could suppress tumor growth in glioma xenograft models.

While the search results did not provide detailed information on the use of this compound in SIRT2 knockout mice or specific transgenic/chemically-induced models for neurodegenerative diseases or other conditions, such models are commonly used in SIRT2 research to understand its physiological roles and the effects of its inhibition in a systemic context. In vivo studies typically measure outcomes such as tumor volume, animal survival, body weight, and may involve histological analysis of tissues to assess cellular changes and protein markers.

Gene Expression and Proteomic Profiling

Understanding the molecular mechanisms underlying the effects of SIRT2 inhibition involves analyzing changes in gene and protein expression profiles. Techniques such as quantitative polymerase chain reaction (qPCR), Western Blot, microarrays, and mass spectrometry-based proteomics are utilized in studies involving this compound.

Western Blot is a commonly used technique to assess the protein levels of SIRT2 itself, its known substrates, and downstream signaling molecules in cells or tissues treated with this compound. This method allows researchers to confirm the inhibition of SIRT2 activity by observing increased acetylation levels of its substrates, such as α-tubulin. Changes in the expression or phosphorylation status of proteins involved in pathways affected by SIRT2 inhibition, such as those related to apoptosis, autophagy, or cell cycle regulation, are also analyzed using Western Blot. For instance, this compound treatment led to changes in the expression of apoptosis-related proteins in glioma cells and proteins involved in proliferation and migration in colorectal cancer cells.

While specific details on the use of microarrays or mass spectrometry-based proteomics directly with this compound were not extensively detailed in the provided snippets, these techniques are powerful tools in SIRT2 research to provide a broader view of transcriptional and translational changes induced by inhibitors. qPCR can be used to quantify mRNA levels of specific genes hypothesized to be regulated by SIRT2 or its substrates.

Enzymatic Activity Assays for SIRT2 Deacetylase Activity

Direct measurement of SIRT2 deacetylase activity is crucial to confirm the inhibitory potency of compounds like this compound and to understand their mechanism of action. Enzymatic activity assays are performed using recombinant SIRT2 protein and an acetylated substrate.

These assays typically involve incubating recombinant SIRT2 with a synthetic acetylated peptide substrate in the presence or absence of this compound and the necessary cofactor NAD+. The deacetylated product is then detected using various methods, such as fluorescence-based or luminescence-based detection systems. The concentration of this compound required to inhibit 50% of the enzyme's activity (IC50 value) is determined from these assays. The search results indicate that this compound functions as a SIRT2 inhibitor, implying that its inhibitory activity is quantified using such enzymatic assays. These assays are fundamental for characterizing the potency and selectivity of this compound as a SIRT2 inhibitor.

Molecular Interaction and Substrate Identification Studies

SIRT2 exerts its biological effects by deacetylating specific protein substrates. Identifying these substrates and understanding their interaction with SIRT2, and how inhibitors like this compound affect these interactions or the acetylation status of the substrates, is a critical area of research.

Studies involving this compound often indirectly assess substrate acetylation status using techniques like Western Blot with antibodies specific to acetylated lysine (B10760008) residues or antibodies specific to a protein at a known acetylation site. Observing increased acetylation of a known SIRT2 substrate, such as α-tubulin, after this compound treatment provides evidence that the compound is effectively inhibiting SIRT2's deacetylase activity towards that substrate.

While the provided snippets did not explicitly detail the use of techniques like Co-Immunoprecipitation (Co-IP) or Chromatin Immunoprecipitation (ChIP) directly in conjunction with this compound, these methods are standard in the broader field of SIRT2 research. Co-IP can be used to study the physical interaction between SIRT2 and its potential substrates. ChIP is relevant for investigating the interaction of SIRT2 with chromatin and the acetylation status of histone proteins, which are also known SIRT2 substrates. Future or ongoing research with this compound might employ these techniques to gain deeper insights into its effects on SIRT2-substrate interactions or the localization of SIRT2.

Future Research Directions for Sirt2 in 1 and Sirt2 Inhibition

Elucidating Context-Dependent and Paradoxical Roles of SIRT2

A significant challenge in the field is the conflicting evidence regarding SIRT2's function, which appears to be highly dependent on the specific cellular and disease context. In oncology, SIRT2 has been described as both a tumor suppressor and a promoter. For instance, some studies suggest SIRT2 functions as a tumor suppressor by maintaining genomic stability, yet others indicate it can promote tumorigenesis by deacetylating and stabilizing oncoproteins like c-Myc. Similarly, in neuroinflammation, SIRT2 inhibition has shown both protective and exacerbating effects depending on the specific model and conditions.

Future research must leverage highly selective inhibitors to systematically dissect these paradoxical functions. By applying compounds like Sirt2-IN-1 to a wide array of cancer cell lines, patient-derived organoids, and animal models representing different cancer subtypes and stages, researchers can map the specific genetic and metabolic backgrounds where SIRT2 inhibition is beneficial. This approach will help clarify whether SIRT2's role evolves from tumor initiation to progression and how its activity is influenced by the tumor microenvironment. In immunology, studying the effect of SIRT2 inhibition on different immune cell populations (e.g., T cells, macrophages) under various stimuli will be crucial to understand its conflicting roles in regulating inflammation.

Identifying Novel SIRT2 Substrates and Downstream Effectors

To fully understand the biological consequences of SIRT2 inhibition, it is essential to expand the known landscape of its substrates and downstream signaling pathways. While α-tubulin is a well-established substrate, SIRT2 is known to deacetylate a variety of non-histone proteins, including transcription factors and metabolic enzymes, and also possesses demyristoylation activity. Identifying the full spectrum of these targets is key to deciphering its diverse physiological roles.

Advanced proteomic techniques are central to this effort. The use of quantitative mass spectrometry in SIRT2-depleted or inhibitor-treated cells has already begun to reveal the global landscape of the SIRT2 acetylome. Future studies should employ these methods, using potent and selective inhibitors like this compound, to identify dynamic, context-specific changes in protein acetylation in response to SIRT2 inhibition under various physiological and pathological conditions. A label-free quantitative proteomic study in HCT116 colorectal cancer cells identified 184 high-confidence direct SIRT2 substrates, the majority of which were previously unknown, highlighting the vast potential for new discoveries. Validating these novel substrates and elucidating how their deacetylation by SIRT2 affects their function will open new avenues for understanding the enzyme's role in cellular networks.

Representative SIRT2 Substrates Function / Pathway
α-tubulinCytoskeleton stabilization, microtubule dynamics
Histone H4 (H4K16)Chromatin condensation during mitosis
p53Tumor suppression, apoptosis
FOXO1, FOXO3aOxidative stress response, metabolism, apoptosis
NF-κB (p65)Inflammation
c-MycOncogenesis, cell proliferation
Glucose-6-phosphate dehydrogenase (G6PD)Pentose phosphate pathway, oxidative stress
MutL protein homolog 1 (MLH1)DNA mismatch repair

Investigating Specificity and Off-Target Effects of this compound in Complex Biological Systems

A critical aspect of utilizing chemical inhibitors for research and potential therapy is ensuring their specificity. The therapeutic potential of SIRT2 inhibition can only be realized if the observed effects are genuinely due to on-target activity. Many existing sirtuin modulators lack selectivity, affecting multiple sirtuin isoforms or other unrelated proteins, which can confound experimental results and lead to toxicity. For example, some inhibitors like AGK2 and Tenovin-6 inhibit both SIRT1 and SIRT2, while others like SirReal2 show substrate-dependent inhibition, failing to block SIRT2's demyristoylation activity.

Therefore, a crucial future direction is the rigorous characterization of the specificity of inhibitors like this compound. This involves comprehensive screening against all other human sirtuin isoforms (SIRT1, 3-7) and a broad panel of other deacetylases and unrelated enzymes. Furthermore, cellular target engagement studies are needed to confirm that the inhibitor interacts with SIRT2 within the complex environment of a cell. Comparing the phenotypic effects of a highly selective inhibitor with those of genetic knockdown (e.g., siRNA) of SIRT2 can help validate that the observed biological activities are on-target. Such studies are essential to qualify this compound as a reliable tool for probing SIRT2 function and as a candidate for further therapeutic development.

Exploring Synergistic Effects in Combination Therapies with SIRT2 Inhibition

Given SIRT2's involvement in fundamental processes like cell cycle control and DNA repair, its inhibition is unlikely to function as a standalone cure for complex diseases like cancer. A more promising strategy is to combine SIRT2 inhibitors with existing therapeutic agents to achieve synergistic effects, enhance efficacy, and overcome drug resistance.

Future research should systematically explore combination therapies in relevant preclinical models. For example, since SIRT2 inhibition can induce DNA damage and modulate the tumor microenvironment, combining it with immunotherapy, such as anti-PD-1 antibodies, is a compelling strategy. A recent study demonstrated that the SIRT2 inhibitor AGK2, when combined with anti-PD-1 therapy, enhanced the immune response and led to substantial tumor regression in colorectal cancer models. Other rational combinations include pairing SIRT2 inhibitors with chemotherapies that target the cell cycle or DNA damage response, where SIRT2 inhibition may sensitize cancer cells to the primary agent. Exploring these synergistic interactions will be crucial for positioning SIRT2 inhibition within current treatment paradigms.

Development of Advanced Preclinical Models for Mechanistic Validation

Translating findings from in vitro studies to clinical applications requires robust validation in advanced preclinical models that more accurately recapitulate human disease. While traditional 2D cell cultures are useful for initial screening, they often fail to capture the complexity of a tumor's three-dimensional architecture, its microenvironment, or the systemic effects of a drug.

The future of SIRT2 research will depend on the use of more sophisticated models. Patient-derived organoids, which retain the genetic and phenotypic characteristics of the original tumor, offer a powerful platform for testing the efficacy of SIRT2 inhibitors like this compound and for identifying biomarkers of response. Furthermore, the development and use of novel transgenic mouse models are essential for studying the role of SIRT2 in vivo. For instance, inducible c-MYC transgenic mouse models have been used to confirm SIRT2's role as a tumor promoter in hepatocellular carcinoma. Similarly, Alzheimer's disease mouse models (e.g., 3xTg-AD and APP23) have been instrumental in showing that SIRT2 inhibition can improve cognitive performance. These advanced models will be indispensable for validating the mechanisms of SIRT2 inhibition and for assessing both the efficacy and potential systemic effects of therapeutic candidates before they move into clinical trials.

Q & A

Q. What experimental approaches are recommended to validate Sirt2-IN-1's specificity as a Sirt2 inhibitor?

To confirm specificity, researchers should:

  • Perform kinase profiling assays against other sirtuin isoforms (e.g., SIRT1, SIRT3–7) to quantify selectivity ratios.
  • Use RNA interference (siRNA) or CRISPR-Cas9 knockout models to compare this compound activity in SIRT2-deficient vs. wild-type cells .
  • Conduct co-crystallization studies to visualize inhibitor-enzyme binding interactions, if structural data is available.

Q. How can researchers design dose-response assays for this compound to ensure reproducibility?

  • Use multiple biological replicates (n ≥ 3) with standardized cell lines or enzymatic preparations.
  • Include positive controls (e.g., known Sirt2 inhibitors like AGK2) and negative controls (DMSO vehicle).
  • Apply non-linear regression analysis to calculate IC50 values, ensuring alignment with the reported 163 nM IC50 .
  • Validate results across orthogonal assays (e.g., fluorometric vs. colorimetric Sirt2 activity assays) .

Q. What statistical methods are appropriate for analyzing this compound's effects in cellular models?

  • For continuous data (e.g., viability, enzyme activity), use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-dependent effects.
  • For categorical outcomes (e.g., apoptosis markers), apply chi-square tests or Fisher’s exact tests .
  • Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How can in silico modeling improve the mechanistic understanding of this compound's binding dynamics?

  • Perform molecular docking simulations using SIRT2 crystal structures (e.g., PDB ID 3ZGO) to predict binding pockets and affinity.
  • Validate predictions with alanine scanning mutagenesis to identify critical residues for inhibitor binding.
  • Integrate molecular dynamics simulations to assess conformational stability over time .

Q. What strategies address contradictory data on this compound's off-target effects in neurodegenerative vs. cancer models?

  • Conduct transcriptomic profiling (e.g., RNA-seq) to compare pathway activation in different disease contexts.
  • Evaluate cell-type-specific proteomic changes using mass spectrometry to identify non-SIRT2 targets.
  • Apply contradiction analysis frameworks (e.g., TRIZ) to systematically resolve discrepancies between in vitro and in vivo results .

Q. How should researchers design studies to explore this compound's synergy with other epigenetic modulators?

  • Use combinatorial dose-matrix assays to identify synergistic, additive, or antagonistic interactions (e.g., Chou-Talalay method).
  • Validate findings in 3D organoid models or patient-derived xenografts for translational relevance.
  • Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Methodological Guidance

Q. What criteria ensure rigorous formulation of research questions for this compound studies?

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess question viability.
  • Use PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies (e.g., "Does this compound [Intervention] reduce α-synuclein aggregation [Outcome] in Parkinson’s disease models [Population] compared to AGK2 [Comparison]?").
  • Avoid overly broad questions by defining mechanistic or disease-specific boundaries .

Q. How can secondary data analysis enhance this compound research?

  • Mine public repositories (e.g., ChEMBL, PubChem) for structural-activity relationship (SAR) data to guide analog design.
  • Analyze gene expression datasets (e.g., GEO) to correlate SIRT2 levels with disease progression in human cohorts.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when reusing data .

Data Reporting and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

  • Chemical characterization : HPLC purity, NMR/MS spectra, solubility, and stability in assay buffers.
  • Experimental details : Cell line authentication, passage numbers, and assay temperature/pH conditions.
  • Statistical metadata : Software versions, normalization methods, and raw data availability in repositories .

Q. How should researchers handle variability in this compound's IC50 values across studies?

  • Report assay conditions (e.g., substrate concentration, incubation time) that influence enzymatic activity.
  • Use standardized reference compounds (e.g., nicotinamide) to calibrate inter-lab variability.
  • Perform meta-analyses to identify systematic biases in published datasets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.